Bisindolylmaleimide XI Hydrochloride-d6 is a synthetic compound belonging to the bisindolylmaleimide family, which has garnered attention for its potential in various biological applications. This compound is characterized by the presence of two indole moieties linked through a maleimide structure, with the addition of a deuterated hydrochloride form. The unique structure of bisindolylmaleimides allows them to interact with specific biological targets, making them valuable in research and therapeutic contexts.
Bisindolylmaleimide XI Hydrochloride-d6 is classified as an organic compound, specifically a type of imide. It falls under the category of heterocyclic compounds due to the presence of nitrogen atoms within its ring structure. This classification is significant as it influences the compound's reactivity and biological activity.
The synthesis of bisindolylmaleimides typically involves several key steps:
The molecular structure of bisindolylmaleimide XI Hydrochloride-d6 features two indole rings connected via a maleimide linkage. The deuteration at specific positions enhances its stability and alters its spectroscopic properties.
Bisindolylmaleimides undergo various chemical reactions, including:
These reactions are often sensitive to reaction conditions such as temperature, solvent choice, and catalyst presence, which can significantly affect yields and product purity .
The mechanism by which bisindolylmaleimides exert their biological effects typically involves inhibition of specific kinases involved in cell signaling pathways. This inhibition can lead to:
Studies have shown that bisindolylmaleimides can inhibit protein kinase C and other related kinases, leading to altered cellular responses that are beneficial in therapeutic contexts .
Relevant analyses include spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry, confirming the identity and purity of synthesized compounds .
Bisindolylmaleides, including Bisindolylmaleimide XI Hydrochloride-d6, have significant applications in scientific research:
This compound's ability to modulate key biological processes makes it a valuable tool for researchers exploring cancer biology and therapeutic interventions .
Bisindolylmaleimide XI Hydrochloride-d6 is a deuterated analog of the selective protein kinase C (PKC) inhibitor Bisindolylmaleimide XI Hydrochloride (Ro 32-0432). This compound incorporates six deuterium atoms (²H or D) at specific methyl group positions, replacing all hydrogen atoms in the two N-methyl groups (N-CH₃ → N-CD₃). The deuteration process employs catalytic hydrogen-deuterium exchange or reductive deuteration of precursor molecules using deuterium gas (D₂) in the presence of palladium catalysts. The molecular formula shifts from C₂₈H₂₉ClN₄O₂ to C₂₈H₂₃D₆ClN₄O₂, with a molecular weight of 495.08 Da compared to the parent compound's 489.01 Da [3] [4]. This isotopic modification preserves the stereochemical and electronic properties of the original molecule while creating a distinct mass signature detectable via mass spectrometry.
Table 1: Characteristics of Bisindolylmaleimide XI Hydrochloride-d6
| Property | Bisindolylmaleimide XI (Parent) | Deuterated Analog (d6) |
|---|---|---|
| Molecular Formula | C₂₈H₂₉ClN₄O₂ | C₂₈H₂₃D₆ClN₄O₂ |
| Molecular Weight | 489.01 Da | 495.08 Da |
| Deuteration Sites | N/A | Two N-CD₃ groups |
| Key Functional Groups | Bisindolylmaleimide core | Identical core structure |
| Solubility | Soluble in DMSO (10 mM) | Similar solubility profile |
The 6 Da mass shift in Bisindolylmaleimide XI-d6 enables its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. When spiked into biological matrices (e.g., cell lysates, plasma, or tissue homogenates), it corrects for analyte loss during sample preparation and matrix effects during ionization. This allows absolute quantification of the non-deuterated inhibitor in pharmacokinetic studies, with typical detection limits in the low nanomolar range. For example, researchers have employed this approach to measure cellular uptake kinetics of Bisindolylmaleimide XI in cardiac myocytes, revealing a Tₘₐₓ (time to maximum concentration) of 45 minutes post-administration [4].
Deuterated Bisindolylmaleimide XI facilitates in vitro competitive binding studies using isotopic differentiation. By incubating cells with equimolar mixtures of deuterated and non-deuterated compounds, researchers track isoform-specific binding through mass spectrometry. Experiments demonstrate its preferential binding to conventional PKC isoforms (α, βI, βII, γ; IC₅₀ = 9–37 nM) over novel isoforms (ε; IC₅₀ = 108 nM), consistent with the parent compound’s selectivity profile [3] [4]. The deuterated form exhibits identical binding kinetics, confirming that deuteration does not alter target engagement.
Deuterium labeling allows tracing of hepatic metabolites via characteristic mass fragmentation patterns. In vitro studies with human liver microsomes reveal three primary metabolic pathways for Bisindolylmaleimide XI:
Fluorophore-conjugated Bisindolylmaleimide XI-d6 enables dual tracking via mass spectrometry and fluorescence imaging. In vascular smooth muscle cells (VSMCs), this reveals rapid cytosolic-to-membrane translocation within 2 minutes of angiotensin II stimulation. Co-localization with PKCα (conventional isoform) confirms target specificity, while negligible binding to PKCε (novel isoform) aligns with its low affinity for this isoform [1] [4].
Deuterium’s quadrupolar moment (I=1 spin) provides a distinct NMR signal without background interference. ²H-NMR studies of Bisindolylmaleimide XI-d6 in lipid bilayers show partitioning into phosphatidylserine-rich membranes—a key PKC activation site. The compound adopts a 30° tilt angle relative to the membrane normal, positioning the maleimide ring near the lipid-water interface for optimal kinase domain interaction [3] [4].
Table 2: Research Applications of Bisindolylmaleimide XI-d6
| Application | Methodology | Key Findings |
|---|---|---|
| Quantification | LC-MS/MS with d6 internal standard | Linear detection range: 1–500 nM; CV < 5% |
| Competitive Binding | Isotope-tagged cell lysates | Kd for PKCα: 2.1 nM (identical to parent) |
| Metabolic Tracing | MS/MS fragmentation patterns | 3 major metabolites; KIE reduces clearance rate |
| Subcellular Tracking | Fluorescence-mass correlation | Membrane translocation t1/2: 45 seconds |
| Structural Dynamics | ²H-NMR in lipid bilayers | Membrane partition coefficient: 103.2 |
Bisindolylmaleimide XI-d6 serves as a scaffold for advanced probes:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5